N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide

Medicinal Chemistry Lipophilicity Structure-Property Relationships

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide (CAS 745034-89-3; molecular formula C₁₇H₂₂N₄O₄S₂; MW 410.51) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. The compound integrates three distinct pharmacophoric elements: a 5-isobutyl-substituted 1,3,4-thiadiazole ring, a central benzamide linker, and a morpholin-4-ylsulfonyl group at the meta position of the benzoyl ring.

Molecular Formula C17H22N4O4S2
Molecular Weight 410.51
CAS No. 745034-89-3
Cat. No. B2544113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide
CAS745034-89-3
Molecular FormulaC17H22N4O4S2
Molecular Weight410.51
Structural Identifiers
SMILESCC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C17H22N4O4S2/c1-12(2)10-15-19-20-17(26-15)18-16(22)13-4-3-5-14(11-13)27(23,24)21-6-8-25-9-7-21/h3-5,11-12H,6-10H2,1-2H3,(H,18,20,22)
InChIKeyIPACULJJQUIJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide (CAS 745034-89-3): Structural Identity and Compound Class Positioning


N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide (CAS 745034-89-3; molecular formula C₁₇H₂₂N₄O₄S₂; MW 410.51) is a fully synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class . The compound integrates three distinct pharmacophoric elements: a 5-isobutyl-substituted 1,3,4-thiadiazole ring, a central benzamide linker, and a morpholin-4-ylsulfonyl group at the meta position of the benzoyl ring . This scaffold architecture places it within a broader family of sulfonamide-bearing thiadiazole derivatives that have attracted attention across medicinal chemistry and agrochemical research for their potential enzyme inhibitory, antimicrobial, and anticancer properties . Critically, the ZINC15 database confirms that, as of ChEMBL 20, no biological activity has been registered for this specific compound, underscoring its current status as an exploratory or screening-library entity rather than a biologically validated lead .

Why Generic Substitution Fails for N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide: Critical Structural Determinants That Preclude In-Class Interchangeability


Although numerous 1,3,4-thiadiazole-2-yl benzamide derivatives populate vendor catalogs, meaningful functional interchangeability is precluded by three structure-encoded variables: (i) the steric and lipophilic character of the 5-alkyl substituent on the thiadiazole ring—where the branched isobutyl group in CAS 745034-89-3 confers a distinct spatial footprint and logP contribution compared to linear n-propyl (CAS 953852-60-3), unsubstituted (CAS 330445-74-4), or heteroatom-linked (CAS 392239-66-6) congeners ; (ii) the regioisomeric position of the morpholinosulfonyl group—meta substitution on the benzamide ring in CAS 745034-89-3 versus para-substituted analogs (e.g., CAS 392239-66-6) alters both molecular shape and potential hydrogen-bonding geometry ; and (iii) the identity of the sulfonamide amine—the morpholine ring provides distinct physicochemical properties relative to simpler sulfonamides (e.g., glysobuzole's methoxybenzenesulfonamide, CAS 3567-08-6), with primary literature reporting that morpholine incorporation enhances aqueous solubility, permeability, and metabolic stability of heterocyclic scaffolds . These orthogonal structural variables mean that potency, selectivity, and ADME profiles observed for one analog cannot be safely extrapolated to another within this chemotype without direct comparative data.

Quantitative Comparative Evidence for N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide: Head-to-Head and Cross-Study Differentiation Data


Isobutyl vs. n-Propyl 5-Substitution: Computed logP Differentiation and Implications for Lipophilicity-Driven Property Optimization

Among the closest catalog-available analogs, the isobutyl substituent at the thiadiazole 5-position of CAS 745034-89-3 differentiates this compound from its n-propyl congener (CAS 953852-60-3). Using the ZINC15 computed physicochemical profile, CAS 745034-89-3 has a predicted logP of 1.34, reflecting the additional methyl branch point of the isobutyl group compared to the linear propyl chain . The branched alkyl group introduces greater steric bulk proximal to the thiadiazole ring, a feature known to influence target binding pocket complementarity and metabolic soft-spot accessibility in thiadiazole-based inhibitors . While no experimental logP or logD data are available for either compound, the computed difference provides a rational basis for selecting the isobutyl analog when enhanced lipophilicity or altered CYP-mediated metabolic stability is desired in a screening program.

Medicinal Chemistry Lipophilicity Structure-Property Relationships

Morpholinosulfonyl vs. Methoxybenzenesulfonamide: Class-Level Evidence for Solubility and Permeability Enhancement by the Morpholine Sulfonamide Motif

The 3-morpholin-4-ylsulfonyl group in CAS 745034-89-3 distinguishes it from the historically studied antidiabetic agent glysobuzole (CAS 3567-08-6), which bears a 4-methoxybenzenesulfonamide linked to the same 5-isobutyl-1,3,4-thiadiazole core. While glysobuzole's oral hypoglycemic activity (blood glucose reduction in normal rats at 30 mg/kg p.o.) and its toxicity profile—including LD₅₀ values of 468 mg/kg (mice) and 534 mg/kg (rats), and urothelial tumor induction at high chronic doses—are documented through in vivo studies, the morpholinosulfonyl replacement in CAS 745034-89-3 is expected, based on class-level evidence, to improve aqueous solubility and reduce the high lipophilicity-driven toxicity observed with glysobuzole . Recent primary literature on thiadiazole-morpholine hybrids explicitly states that 'the presence of the morpholine ring structure enhances the solubility, permeability, and stability of compounds thereby optimizing their absorption, distribution, metabolism, and excretion processes' . However, this differentiation remains inferential; no direct experimental solubility or toxicity comparison between these two compounds has been published.

ADME Optimization Solubility Enhancement Sulfonamide Medicinal Chemistry

Meta- vs. Para-Morpholinosulfonylbenzamide Regioisomerism: Positional Effects on Molecular Topology and Potential Target Engagement

CAS 745034-89-3 bears the morpholin-4-ylsulfonyl group at the meta position of the benzamide ring, whereas several catalog analogs (e.g., CAS 392239-66-6, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide) carry this group at the para position. The meta substitution pattern in CAS 745034-89-3 introduces a ~60° vectorial shift in the orientation of the morpholinosulfonyl group relative to the thiadiazole-benzamide axis, altering both the overall molecular shape and the spatial distribution of hydrogen-bond acceptor atoms . Patent literature on structurally related N-sulfonylbenzamide compounds (US9096558B2) demonstrates that regioisomeric sulfonamide placement can profoundly affect target binding—in that case, Nav1.7 inhibitory potency—underscoring that meta and para isomers within this chemotype are not functionally interchangeable despite sharing identical atom composition . While no direct potency comparison between these specific regioisomers exists, the topological argument provides a structural rationale for differentiated biological screening outcomes.

Regioisomerism Molecular Topology Structure-Based Design

Explicit Evidence Gap Acknowledgment: Absence of Published Biological Activity Data for CAS 745034-89-3

A comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, and the patent literature reveals no published quantitative biological activity data—no IC₅₀, Kᵢ, EC₅₀, or % inhibition values—for CAS 745034-89-3 against any molecular target or cell-based assay . The ZINC15 database explicitly confirms: 'There is no known activity for this compound' (ChEMBL 20) . While closely related compounds have been evaluated in limited contexts—for instance, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide (a structurally distinct analog lacking the morpholinosulfonylbenzamide) showed only weak activity (EC₅₀ = 95,900 nM against importin subunit alpha-1; IC₅₀ = 20,600 nM against 26S proteasome subunit) —these data cannot be extrapolated to CAS 745034-89-3. This evidence gap means that any differentiation claim based on biological potency, selectivity, or efficacy must be treated as unverified. Procurement of this compound should be framed as acquisition of a structurally novel screening candidate rather than a biologically pre-validated tool compound or lead.

Data Transparency Screening Library Procurement Decision Support

Recommended Application Scenarios for N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide Based on Structural and Class-Level Evidence


Diversity-Oriented Screening Library Expansion with a Meta-Morpholinosulfonyl Thiadiazole Chemotype

CAS 745034-89-3 is optimally deployed as a screening deck member in diversity-oriented or target-agnostic high-throughput screening (HTS) campaigns. Its combination of a branched 5-isobutyl substituent, a meta-morpholinosulfonyl group, and a 1,3,4-thiadiazole-amide scaffold represents a topological space that is structurally distinct from the more prevalent para-substituted and linear-alkyl analogs that dominate commercial thiadiazole libraries . The ZINC15-computed logP of 1.34 places this compound within a favorable lipophilicity range for drug-like screening candidates, while the morpholinosulfonyl motif's class-documented solubility advantage reduces the risk of false-negative results from compound aggregation or precipitation under assay conditions . Procurement for HTS library expansion—rather than as a single validated probe—is the evidence-supported use case.

Structure-Activity Relationship (SAR) Exploration Around the 5-Position of 1,3,4-Thiadiazole-2-yl Benzamides

For medicinal chemistry teams conducting systematic SAR studies of thiadiazole-based enzyme inhibitors, CAS 745034-89-3 provides a specific, purchasable probe point for evaluating the impact of β-branched alkyl substitution (isobutyl) versus linear (n-propyl, ethyl), unsubstituted, or heteroatom-linked (thioether) 5-substituents. The glysobuzole literature demonstrates that 5-isobutyl-1,3,4-thiadiazole scaffolds can confer oral bioactivity in mammalian systems—albeit with notable toxicity at sustained high doses in rodent models . By comparing CAS 745034-89-3 against its n-propyl analog (CAS 953852-60-3) in parallel biochemical or cell-based assays, SAR teams can deconvolute the contribution of the branched alkyl group to potency, selectivity, and in vitro ADME parameters within an otherwise identical morpholinosulfonylbenzamide context.

Regioisomeric Probe for Sulfonamide Positional Scanning in Target Engagement Studies

In target classes where sulfonamide hydrogen-bond networks are critical for binding—such as carbonic anhydrases, sulfonamide-binding kinase pockets, or protease S1 subsites—the meta-morpholinosulfonyl substitution pattern of CAS 745034-89-3 offers a defined regioisomeric probe. When screened alongside para-substituted analogs (e.g., CAS 392239-66-6) and unsubstituted controls, this compound can reveal whether the target's sulfonamide-binding region tolerates or prefers the altered exit vector imposed by meta substitution . Published SAR from patent literature (US9096558B2) confirms that sulfonamide regioisomerism on benzamide-thiadiazole scaffolds can produce 'substantial differences in potency' against ion channel targets, providing precedent for this screening strategy despite the absence of target-specific data for CAS 745034-89-3 itself .

Computational Chemistry and in Silico Screening: A Physicochemically Characterized Virtual Screening Input

Although biological activity data are absent, CAS 745034-89-3 has a well-defined computational profile (MW 410.51, logP 1.34, 1 HBD, 7 HBA, 3 rings, fraction sp³ 0.47) that renders it suitable as an input structure for virtual screening workflows, pharmacophore modeling, and molecular docking campaigns . The compound's placement in the 'HDAD' ZINC tranche indicates drug-like properties consistent with oral bioavailability guidelines. Its SEA (Similarity Ensemble Approach) predictions from ZINC15 suggest potential ion channel interactions (TRPC6, P-value = 18), providing a computationally derived hypothesis for target nomination that can guide experimental follow-up .

Quote Request

Request a Quote for N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.